molecular formula C18H16N4O4 B229629 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

カタログ番号 B229629
分子量: 352.3 g/mol
InChIキー: FDJGOMSGVVWGIJ-MNDPQUGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide, also known as KP1019, is a ruthenium-based anticancer drug that has shown promise in preclinical studies. This compound was first synthesized in the early 2000s and has since been the subject of extensive research due to its potential as a novel chemotherapeutic agent.

作用機序

The mechanism of action of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is not fully understood, but it is believed to involve the formation of reactive oxygen species, which can cause DNA damage and induce apoptosis in cancer cells. Additionally, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.

実験室実験の利点と制限

One advantage of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has also been shown to have limited solubility and stability, which can make it difficult to work with in laboratory settings.

将来の方向性

There are several potential future directions for research on 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and stability. Additionally, there is ongoing research into the use of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in combination with other anticancer drugs to enhance its efficacy. Finally, there is interest in exploring the potential use of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in other disease states, such as inflammation and angiogenesis.
In conclusion, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is a ruthenium-based anticancer drug that has shown promise in preclinical studies. Its mechanism of action involves the generation of reactive oxygen species and inhibition of topoisomerase II. While it has several advantages as a potential chemotherapeutic agent, its limited solubility and stability present challenges in laboratory settings. However, ongoing research is exploring new formulations, combination therapies, and potential uses in other disease states.

合成法

The synthesis of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide involves the reaction of ruthenium trichloride with 2-(2-oxo-1-propylindol-3-ylidene)hydrazinecarboxamide and 3-nitrobenzoyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

科学的研究の応用

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been extensively studied for its anticancer properties in various cancer cell lines, including lung, breast, colon, and ovarian cancer. In vitro studies have shown that 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide induces cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and the generation of reactive oxygen species.

特性

分子式

C18H16N4O4

分子量

352.3 g/mol

IUPAC名

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

InChI

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11H,2,10H2,1H3,(H,20,23)/b19-16-

InChIキー

FDJGOMSGVVWGIJ-MNDPQUGUSA-N

異性体SMILES

CCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C1=O

SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

正規SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。